molecular formula C13H12N6S B3063120 2,4-Pteridinediamine, 6-((phenylthio)methyl)- CAS No. 57963-58-3

2,4-Pteridinediamine, 6-((phenylthio)methyl)-

Cat. No.: B3063120
CAS No.: 57963-58-3
M. Wt: 284.34 g/mol
InChI Key: ZJOATKLQTCGUSP-UHFFFAOYSA-N
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Description

6-Phenylsulfanylmethyl-pteridine-2,4-diamine is a chemical compound with the molecular formula C13H12N6S. It is known for its inhibitory activity against Pneumocystis carinii dihydrofolate reductase

Chemical Reactions Analysis

6-Phenylsulfanylmethyl-pteridine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the sulfur-containing group, potentially forming sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pteridine ring or the phenylsulfanylmethyl group.

    Substitution: Various substituents can be introduced to the pteridine ring or the phenyl group under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Phenylsulfanylmethyl-pteridine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenylsulfanylmethyl-pteridine-2,4-diamine involves its interaction with dihydrofolate reductase. By inhibiting this enzyme, the compound disrupts the folate metabolism pathway, which is crucial for DNA synthesis and cell division. This inhibition can lead to the suppression of microbial growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

6-Phenylsulfanylmethyl-pteridine-2,4-diamine can be compared with other pteridine derivatives and antifolate agents:

    Methotrexate: A well-known antifolate used in cancer therapy and autoimmune diseases. Unlike 6-Phenylsulfanylmethyl-pteridine-2,4-diamine, methotrexate is widely used clinically.

    Trimethoprim: Another dihydrofolate reductase inhibitor used to treat bacterial infections. It has a different structure but a similar mechanism of action.

    Pyrimethamine: Used to treat protozoal infections, it also inhibits dihydrofolate reductase but has a different chemical structure.

Properties

CAS No.

57963-58-3

Molecular Formula

C13H12N6S

Molecular Weight

284.34 g/mol

IUPAC Name

6-(phenylsulfanylmethyl)pteridine-2,4-diamine

InChI

InChI=1S/C13H12N6S/c14-11-10-12(19-13(15)18-11)16-6-8(17-10)7-20-9-4-2-1-3-5-9/h1-6H,7H2,(H4,14,15,16,18,19)

InChI Key

ZJOATKLQTCGUSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N

57963-58-3

Origin of Product

United States

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